1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both pyrrole and pyridine rings. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is C8H6N2O2, with a molecular weight of approximately 162.15 g/mol. It is classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative, which contributes to its diverse chemical reactivity and biological properties.
The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves several synthetic routes. One common method includes:
A typical synthesis might start with simpler precursors that undergo various transformations including:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity.
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid features:
Key structural data includes:
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can participate in various chemical reactions such as:
Common reagents used include:
The mechanism of action for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid primarily revolves around its interactions with biological targets. Its structure allows it to act as an inhibitor for various enzymes and receptors involved in disease pathways, particularly in cancer therapy. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds with target biomolecules, facilitating binding and inhibition.
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is characterized by:
Key chemical properties include:
Relevant data includes:
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has several scientific applications:
The strategic value of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid lies in its synthetic versatility and three-dimensional binding capability. Its fused ring system serves as a conformationally restrained bioisostere for indole-4-carboxylic acid and related scaffolds, with the pyridine nitrogen enhancing dipole interactions in biological targets. The carboxylic acid enables rapid diversification into amide libraries, critical for structure-activity relationship (SAR) profiling in lead optimization campaigns.
Synthesis Strategies: Two principal routes dominate the synthesis:
Table 2: Synthetic Approaches to Pyrrolo[2,3-c]pyridine Derivatives
Method | Key Intermediate | Scale | Yield | Regioselectivity |
---|---|---|---|---|
TiCl4-Catalyzed Cyclization [3] | Imine from pyrrole-2-carboxaldehyde | Laboratory | >75% | C5-functionalization |
Acid-Promoted Cyclization [2] | 2-Pyrrolecarboxylic acid amidoacetal | Kilogram (1.5 mol) | Maintained at scale | N6-functionalization |
Functionalization Techniques: The C7-carboxylic acid serves as a linchpin for derivatization:
Pyrrolopyridine scaffolds emerged as indole bioisosteres in the mid-20th century, with the 1H-pyrrolo[2,3-c]pyridine isomer gaining prominence later due to synthetic challenges. Early research focused on naturally occurring isomers:
The 1990s marked a turning point for the [2,3-c] isomer:
Modern applications leverage the [2,3-c] isomer’s unique vectorial properties:
Table 3: Evolution of Key Pyrrolopyridine Pharmacophores
Era | Development | Impact |
---|---|---|
1960s-1980s | Isolation of camptothecin ([3,4-c] isomer) | Validated pyrrolopyridines as anticancer scaffolds |
1993 | First dedicated [2,3-c] synthesis (carboxylic acid derivatives) | Enabled targeted exploration of this isomer |
2012 | Kilogram-scale synthesis of [2,3-c]-7-ones | Facilitated industrial drug discovery programs |
2020s | Sulfonamide derivatives (e.g., [2,3-b] isomers) in clinical trials | Demonstrated scaffold versatility in oncology |
The isomer-specific activity of pyrrolopyridines underscores the strategic importance of the [2,3-c] regioisomer’s carboxylic acid positioning. Unlike the [3,2-c] isomer (Sigma-Aldrich ADE001003) with C4-carboxylic acid, or the [2,3-b] isomer’s C3-acid (Chemscene CS-0002364), the [2,3-c]-7-acid provides distinct vector geometry for proteolytic enzyme targeting – particularly metalloproteases requiring bidentate zinc coordination [4] [6] [8].
Table 4: Isomeric Pyrrolopyridine Carboxylic Acids in Drug Discovery
Isomer | Carboxylic Acid Position | Example Compound | Primary Therapeutic Focus |
---|---|---|---|
1H-Pyrrolo[2,3-c]pyridine | C7 | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid (CID 53413024) | Kinase inhibition, antiviral |
1H-Pyrrolo[3,2-c]pyridine | C4 | 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid (ADE001003) | FMS kinase inhibition |
1H-Pyrrolo[2,3-b]pyridine | C3/C5 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (849068-61-7) | Anticancer agents |
Future directions include exploiting the [2,3-c] scaffold’s potential in fragment-based drug design, where its low molecular weight (162 g/mol) and high Fsp3 character address contemporary challenges in lead compound optimization. The synthesis breakthroughs of the past decade position this once-neglected isomer for expanded exploration in targeted protein degradation and allosteric modulator development [2] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: